

# Commercial Availability and Technical Guide for 4-tert-Octylphenol-3,5-d2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-tert-Octylphenol-3,5-d2

Cat. No.: B584496

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **4-tert-Octylphenol-3,5-d2**, a deuterated analog of the endocrine-disrupting chemical 4-tert-octylphenol. This guide is intended for researchers, scientists, and professionals in drug development who require this compound as an internal standard for analytical quantification or for use in metabolic and mechanistic studies. The guide includes a summary of commercial suppliers, detailed experimental protocols for its use in analytical chemistry, and a visualization of the key signaling pathway it perturbs.

## Commercial Availability

**4-tert-Octylphenol-3,5-d2** is available from several chemical suppliers, primarily as an analytical standard. It is typically sold in solution at specified concentrations. Below is a summary of commercially available options.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Concentration
Santa Cruz Biotechnology	4-tert-Octylphenol-3,5-d2 solution	1173021-20-9	C <sub>14</sub> D <sub>2</sub> H <sub>20</sub> O	208.34	Solution
Sigma-Aldrich	4-tert-Octylphenol-3,5-d2 solution	1173021-20-9	C <sub>14</sub> D <sub>2</sub> H <sub>20</sub> O	208.34	10 µg/mL or 100 µg/mL in acetone
LGC Standards	4-tert-Octylphenol-3,5-d2	1173021-20-9	C <sub>14</sub> D <sub>2</sub> H <sub>20</sub> O	208.34	Not specified

## Experimental Protocols

**4-tert-Octylphenol-3,5-d2** is an ideal internal standard for the quantification of 4-tert-octylphenol in various biological and environmental matrices using mass spectrometry-based methods. Its utility stems from its chemical similarity to the analyte, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation in a mass spectrometer.

## Quantification of 4-tert-Octylphenol in Biological Samples using LC-MS/MS

This protocol is adapted from methodologies for the analysis of alkylphenols in biological matrices such as serum, plasma, and urine.

### 2.1.1. Materials and Reagents

- **4-tert-Octylphenol-3,5-d2** solution (as internal standard)
- 4-tert-Octylphenol (for calibration standards)

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (or other appropriate mobile phase modifier)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Biological matrix (e.g., serum, urine)

#### 2.1.2. Sample Preparation

- Spiking with Internal Standard: To a known volume of the biological sample (e.g., 500  $\mu$ L of serum), add a precise amount of **4-tert-Octylphenol-3,5-d2** solution to achieve a final concentration appropriate for the expected analyte levels and instrument sensitivity.
- Protein Precipitation (for serum/plasma): Add 2 volumes of cold acetonitrile to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
- Enzymatic Hydrolysis (for urine): To account for conjugated forms of 4-tert-octylphenol, an enzymatic hydrolysis step using  $\beta$ -glucuronidase/arylsulfatase may be necessary. Incubate the urine sample with the enzyme solution according to the manufacturer's instructions.
- Solid-Phase Extraction (SPE):
  - Condition the C18 SPE cartridge with methanol followed by water.
  - Load the supernatant from the protein precipitation step or the hydrolyzed urine sample onto the cartridge.
  - Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
  - Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

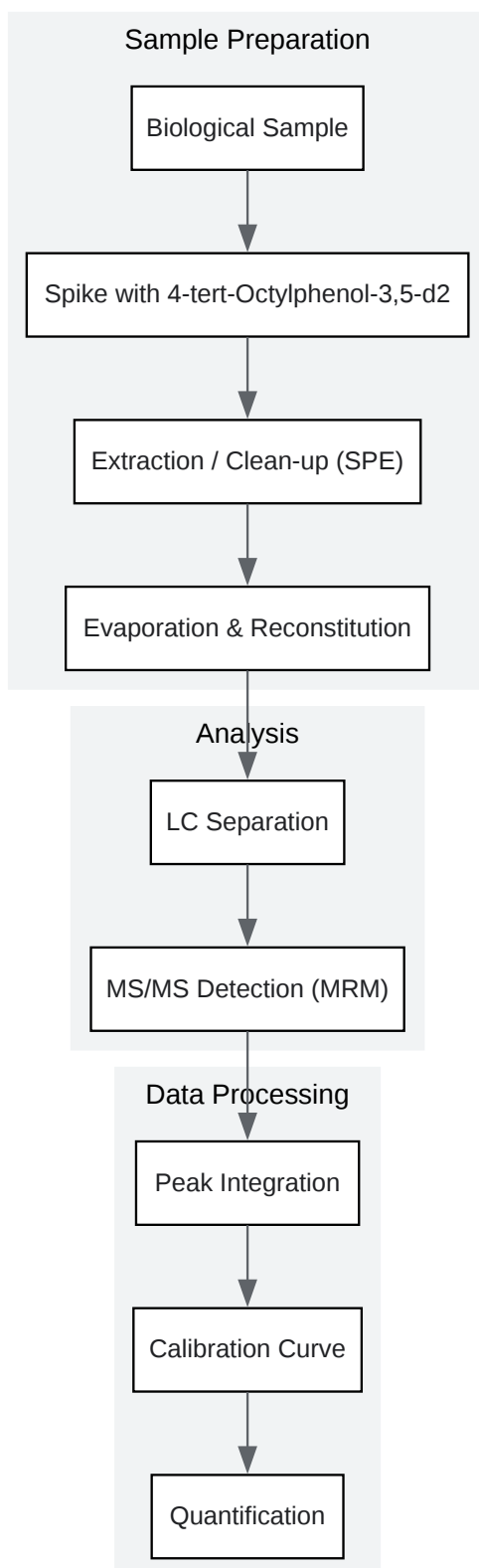
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

#### 2.1.3. LC-MS/MS Conditions

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used.
  - Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
  - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
  - Injection Volume: 5-10 µL.
- Mass Spectrometry (MS):
  - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds.
  - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4-tert-octylphenol and **4-tert-Octylphenol-3,5-d2** should be optimized on the specific instrument.

#### 2.1.4. Quantification Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 4-tert-octylphenol using its deuterated internal standard.



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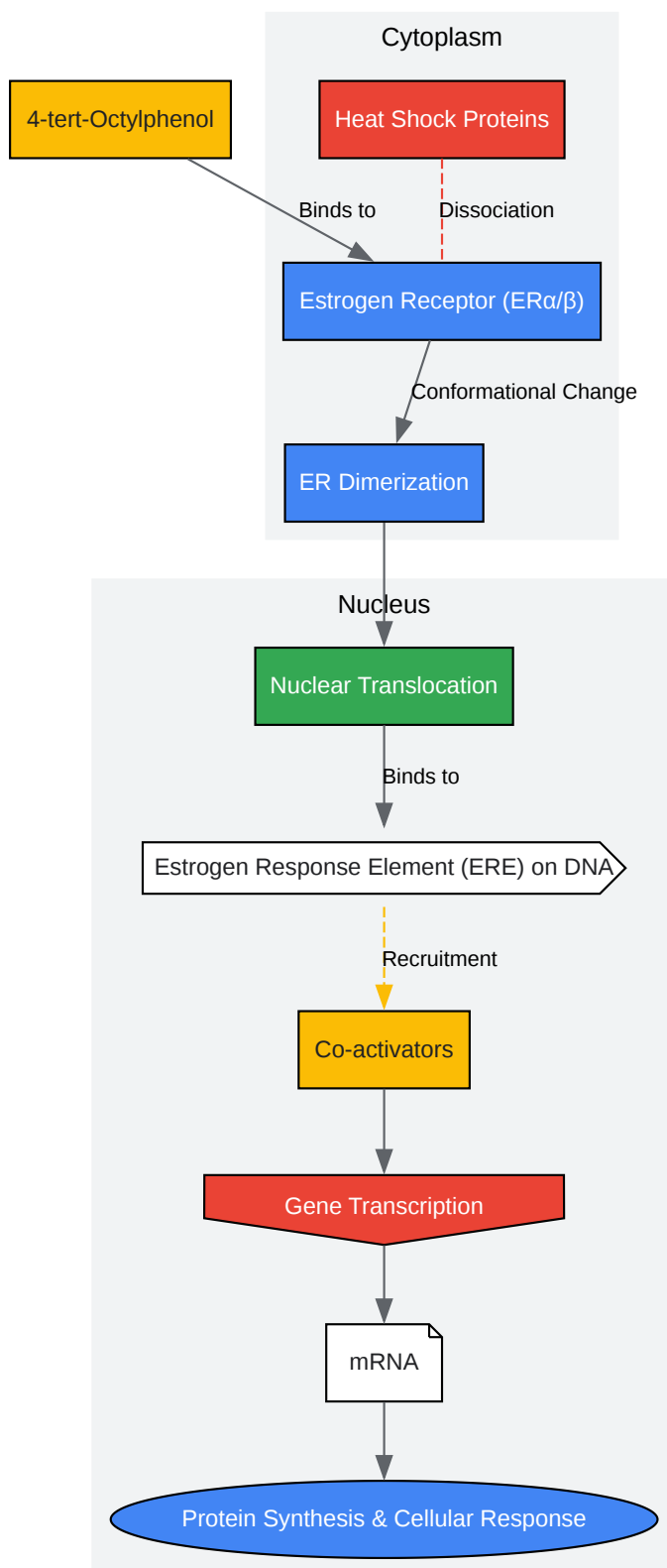
Caption: Workflow for quantitative analysis of 4-tert-octylphenol.

## Signaling Pathway Perturbation

4-tert-Octylphenol is a well-documented endocrine disruptor that primarily exerts its effects by mimicking the natural hormone  $17\beta$ -estradiol and binding to estrogen receptors (ERs), primarily ER $\alpha$  and ER $\beta$ . This interaction can trigger both genomic and non-genomic signaling pathways, leading to altered gene expression and cellular responses.

### Estrogen Receptor Signaling Pathway

The diagram below illustrates the canonical estrogen receptor signaling pathway that can be activated by 4-tert-octylphenol.



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Caption: Genomic estrogen receptor signaling pathway activated by 4-tert-octylphenol.

Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are general guidelines and may require optimization for specific applications and instrumentation. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)